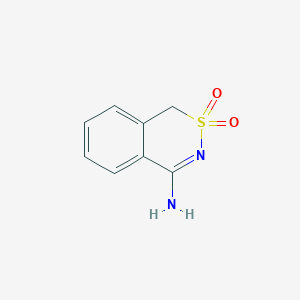

4-imino-3,4-dihydro-1H-2,3-benzothiazine-2,2-dione

Description

Properties

IUPAC Name |

2,2-dioxo-1H-2λ6,3-benzothiazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-8-7-4-2-1-3-6(7)5-13(11,12)10-8/h1-4H,5H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKQLEFWTSOVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=NS1(=O)=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501277289 | |

| Record name | 1H-2,3-Benzothiazin-4-amine, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27350-16-9 | |

| Record name | 1H-2,3-Benzothiazin-4-amine, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27350-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-2,3-Benzothiazin-4-amine, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-imino-3,4-dihydro-1H-2,3-benzothiazine-2,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with maleic anhydride, followed by cyclization to form the benzothiazine ring . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Imino-3,4-dihydro-1H-2,3-benzothiazine-2,2-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this structure have been reported to be effective against various bacterial strains, including Streptococcus and Klebsiella species. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways, making them valuable in treating infections resistant to conventional antibiotics .

Anti-cancer Potential

The compound has been investigated for its anti-cancer properties. Research indicates that certain benzothiazine derivatives can act as glycine-NMDA receptor antagonists and protein kinase inhibitors. These mechanisms are crucial in regulating cell proliferation and apoptosis, thus presenting a potential pathway for cancer treatment . Case studies have demonstrated that these compounds can inhibit tumor growth in vitro and in vivo models, suggesting their viability as chemotherapeutic agents.

Neurological Applications

Benzothiazine derivatives have been explored for their neuroprotective effects. They may modulate neurotransmitter systems and have been studied for potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier enhances their therapeutic prospects in neurology .

Synthesis and Structural Modifications

The synthesis of 4-imino-3,4-dihydro-1H-2,3-benzothiazine-2,2-dione typically involves various methods such as cyclization reactions and multi-component reactions. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and purity. For example, one-pot synthesis methods have been developed to streamline the production process while maintaining high efficiency .

Case Studies

Mechanism of Action

The mechanism of action of 4-imino-3,4-dihydro-1H-2,3-benzothiazine-2,2-dione and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-imino-3,4-dihydro-1H-2,3-benzothiazine-2,2-dione and related benzothiazine derivatives are critical for understanding their divergent chemical behaviors and applications. Below is a comparative analysis based on substituent effects, synthetic challenges, and physicochemical properties.

Substituent Effects at the 4-Position

The 4-position substituent profoundly impacts reactivity, stability, and intermolecular interactions. Key comparisons include:

Physicochemical and Structural Properties

- Hydrogen bonding: The imino group in the target compound acts as a single H-bond donor, while 4-hydroxy derivatives (-OH) and 4-amino analogs (-NH₂) offer one and two donors, respectively. This affects solubility and crystal packing .

- Molecular geometry: X-ray data for similar compounds (e.g., 6-O-acetylcodeine, morphine) suggest T-shaped conformations with distinct dihedral angles influenced by substituents . The imino group likely induces planarization of the thiazine ring due to resonance with the benzene moiety.

- Stability: Imino derivatives resist decarboxylation under conditions where oxo/hydroxy analogs degrade, making them preferable for high-temperature applications .

Key Research Findings

Reactivity: The imino group’s basicity enables unique nucleophilic reactions absent in oxo derivatives, such as selective alkylation at the N4 position .

Decarboxylation resistance: Unlike 4-oxo analogs, the imino group stabilizes the core against alkaline hydrolysis, broadening synthetic utility .

Crystallography : While X-ray data for the target compound are lacking, structural analogs (e.g., 2-benzyl-3-(4-methoxyphenyl)-dihydrobenzothiadiazine-dione) show bulky substituents increase steric hindrance, reducing packing efficiency .

Biological Activity

The compound 4-imino-3,4-dihydro-1H-2,3-benzothiazine-2,2-dione is a member of the benzothiazine family, known for its diverse biological activities. This article will explore its biological activity, including pharmacological applications and mechanisms of action, supported by data tables and relevant case studies.

Structure and Composition

- Molecular Formula : C8H8N2O2S

- Molecular Weight : 196.22 g/mol

- CAS Number : 27350-16-9

The structural features of benzothiazines contribute to their biological activities, particularly in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of benzothiazine derivatives. For instance, compounds similar to this compound have shown cytotoxic activity against various cancer cell lines, including HeLa cells. The lowest IC50 value reported was 10.46 ± 0.82 μM/mL for a related compound .

Table 1: Cytotoxicity of Benzothiazine Derivatives

| Compound | Cell Line | IC50 (μM/mL) | Reference |

|---|---|---|---|

| Compound A | HeLa | 10.46 ± 0.82 | |

| Compound B | MRC-5 | 17.4 | |

| Compound C | A549 | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of benzothiazines have been extensively studied. Compounds in this class have demonstrated effectiveness against Gram-positive bacteria such as Streptococcus and Klebsiella .

Table 2: Antimicrobial Activity of Benzothiazine Compounds

| Compound | Pathogen | MIC (%) | Reference |

|---|---|---|---|

| Compound D | E. coli | 4% | |

| Compound E | Staphylococcus aureus | 16% | |

| Compound F | K. pneumoniae | TBD | TBD |

The mechanisms through which these compounds exert their biological effects include:

- Enzyme Inhibition : Certain derivatives act as inhibitors of protein kinases and glycine NMDA receptors, which are crucial in cancer progression and neuronal signaling .

- DNA Intercalation : Some studies suggest that these compounds can intercalate with DNA, disrupting replication processes and leading to apoptosis in cancer cells .

Case Studies

- Cytotoxicity Against HeLa Cells : A study evaluated the cytotoxic effects of several benzothiazine derivatives on HeLa cells, revealing significant activity with the most potent compound exhibiting an IC50 value of 10.46 ± 0.82 μM/mL .

- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of synthesized benzothiazines against common pathogens, demonstrating efficacy with minimal inhibitory concentrations (MICs) ranging from 4% to 16% v/v against E. coli and Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-imino-3,4-dihydro-1H-2,3-benzothiazine-2,2-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation reactions between 2-aminobenzothiazole derivatives and carbonyl-containing reagents. Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and minimize side products. For example, describes using diazenyl intermediates under reflux in methanol . Purity assessment via HPLC and NMR is critical (e.g., as in , which includes NMR spectra) .

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and tautomeric forms?

- Methodological Answer : X-ray crystallography (as in , S1) provides definitive confirmation of regiochemistry . Computational methods like DFT calculations can predict tautomeric stability (e.g., keto-enol vs. imine forms). NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) can resolve ambiguities in solution-state structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.